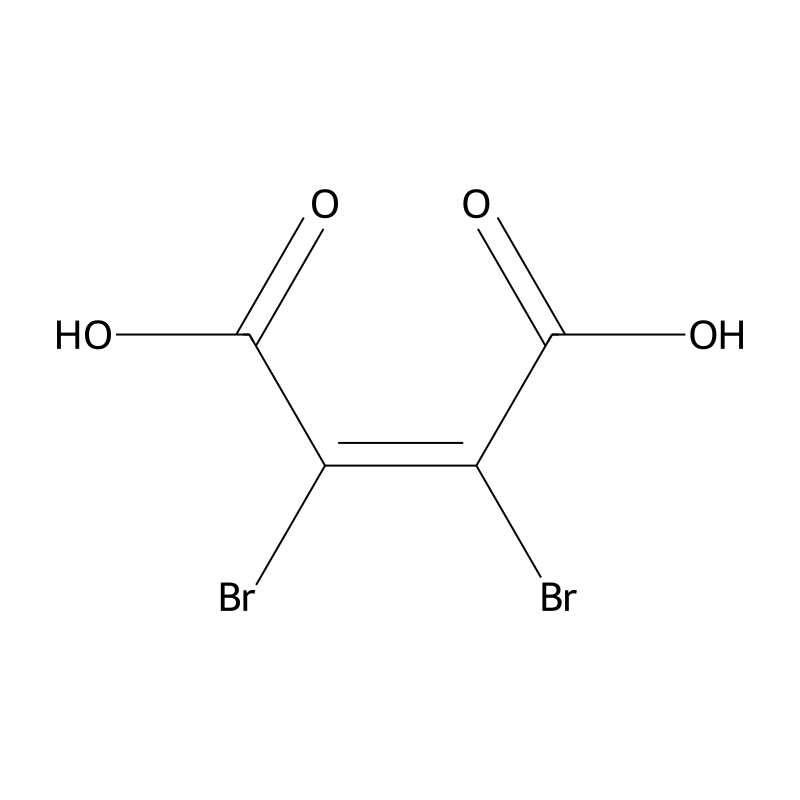Dibromomaleic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Application in Bioconjugation and Antibody Modification
Specific Scientific Field: Biochemistry and Biomedical Sciences
Comprehensive Summary of the Application: Dibromomaleic acid is used in the synthesis of dibromopyridazinediones, which are emerging as an exciting new class of bioconjugation reagents . These reagents are particularly useful in the field of antibody conjugation due to their exquisite cysteine-selectivity, excellent stability, and ability to functionally rebridge disulfide bonds .
Methods of Application or Experimental Procedures: The synthesis of functionalised dibromopyridazinediones proceeds via an isolatable dibromopyridazinedione-NHS ester . This activated intermediate reacts with a variety of amines to produce functional dibromopyridazinediones in good to excellent yields . The disulfide rebridging capacity of these reagents was optimised on the clinically relevant IgG1 trastuzumab .
Results or Outcomes: The method allows for the generation of site-selectively modified native trastuzumab with over 90% homogeneity (no disulfide scrambling) without the need for protein engineering or enzymatic conjugation . This represents a significant advancement in the field of antibody conjugation, expanding the reactivity of antibodies beyond the capacity of the natural amino acids .
Synthesis of Dibromomaleimides
Specific Scientific Field: Organic Chemistry
Comprehensive Summary of the Application: Dibromomaleic acid has been successfully reacted with amines for the synthesis of dibromomaleimides . This synthetic pathway is similar to the generation of dibromopyridazinediones .
Methods of Application or Experimental Procedures: The reaction is proposed to proceed via dibromomaleic anhydride, formed through the ring-closing dehydration of dibromomaleic acid under acid conditions .
Results or Outcomes: The successful synthesis of dibromomaleimides from dibromomaleic acid expands the range of compounds that can be synthesized using this acid .
Inhibition of Allogeneic Islet Graft Rejection
Specific Scientific Field: Immunology
Comprehensive Summary of the Application: Dibromomaleic acid has been used in the conjugation of liposomes for the inhibition of allogeneic islet graft rejection .
Results or Outcomes: The use of dibromomaleic acid in this application suggests that it may have potential in the development of treatments for conditions like allogeneic islet graft rejection .
Dibromomaleic acid is a dibrominated derivative of maleic acid, with the chemical formula . This compound features two bromine atoms attached to the maleic acid structure, enhancing its reactivity and utility in various chemical applications. It is known for its ability to participate in diverse organic reactions, making it a valuable reagent in synthetic chemistry. The compound is typically available as a crystalline solid and is recognized for its skin and eye irritation properties, necessitating careful handling during laboratory procedures .
- Formation of Dibromomaleimides: It reacts with amines to produce dibromomaleimides, which are useful intermediates in organic synthesis. This reaction can be facilitated by converting dibromomaleic acid to dibromomaleic anhydride under acidic conditions, significantly improving yield .
- Reversible Reactions with Alcohols and Amines: The compound can react reversibly with alcohols and amines, leading to the formation of carbinols or other functionalized products. This characteristic makes it a versatile building block in organic synthesis.
- Polymerization: Dibromomaleic acid can also participate in polymerization reactions, forming polymeric dibromomaleimides that exhibit unique properties beneficial for various applications .
Dibromomaleic acid can be synthesized through several methods:
- Bromination of Maleic Acid: The most straightforward method involves the bromination of maleic acid using bromine or other brominating agents. This process typically requires careful control of reaction conditions to ensure selective bromination.
- Conversion from Maleic Anhydride: Another method includes the bromination of maleic anhydride followed by hydrolysis to yield dibromomaleic acid. This approach often results in higher yields due to the reactivity of maleic anhydride .
- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that utilize dibromomaleic anhydride as an intermediate, allowing for more efficient production with reduced steps and reagents .
Dibromomaleic acid finds applications across various fields:
- Organic Synthesis: It serves as a key reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: The compound is used in the development of polymer materials due to its ability to form stable cross-links.
- Bioconjugation: Its reactivity with amines makes it suitable for bioconjugation processes, facilitating the attachment of biomolecules for therapeutic purposes .
Dibromomaleic acid shares structural similarities with several compounds that also contain brominated or unsaturated functionalities. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Maleic Acid | Unsaturated dicarboxylic | Non-brominated; less reactive than dibromomaleic acid. |
| Fumaric Acid | Unsaturated dicarboxylic | Geometric isomer of maleic acid; no halogen substitution. |
| Dibromoacrylic Acid | Monobrominated acrylic | Contains only one bromine atom; different reactivity profile. |
| Dibromophenylalanine | Amino acid derivative | Bromination on phenyl ring; used in peptide synthesis. |
Dibromomaleic acid's distinct feature lies in its dual bromination, which enhances its reactivity compared to related compounds, making it particularly valuable in synthetic chemistry and material science applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








